

Physicochemical Properties of L-Diguluronic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Diguluronic acid*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of **L-diguluronic acid**. The information is structured to be a practical resource for laboratory work and theoretical considerations in the fields of biochemistry, pharmacology, and drug development. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key analytical procedures.

Core Physicochemical Data

L-diguluronic acid is a disaccharide composed of two L-guluronic acid units. While specific experimental data for **L-diguluronic acid** is limited in publicly available literature, the following tables summarize its known properties and those of its constituent monomer, L-guluronic acid, for reference.

Property	Value	Source
Chemical Formula	C ₁₂ H ₁₈ O ₁₃	[1]
Molecular Weight	370.26 g/mol	[1]
CAS Number	34044-54-7	[1]
Solubility	<p>The disodium salt of L-diguluronic acid is soluble in water.[2] Generally, alginate oligosaccharides, including those composed of guluronic acid, exhibit high water solubility, which increases with decreasing molecular weight. [3][4][5][6][7] The disodium salt is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. [8]</p>	[2][3][4][5][6][7][8]
pKa	<p>Specific experimentally determined pKa values for L-diguluronic acid are not readily available in the cited literature. However, the pKa of the carboxyl groups of uronic acids in heparin, including α-L-idopyranosyluronic acid (an epimer of guluronic acid), has been determined to be approximately 3.0-3.13.[9] For the monosaccharide D-glucuronic acid (an isomer), the pKa values for the α and β anomers are 3.116 ± 0.002 and 3.019 ± 0.007, respectively. It is noted that</p>	[9][12][10][11]

molecular size can affect the pKa of uronic acids.[9][10][11]

Optical Rotation

A specific optical rotation value for L-diguluronic acid has not been found in the reviewed literature. The "L-" designation indicates its stereochemical relationship to L-glyceraldehyde but does not directly predict the direction of rotation of plane-polarized light.[13]

Table 1: Physicochemical Properties of **L-Diguluronic Acid**

Property	Value	Source
Chemical Formula	C ₆ H ₁₀ O ₇	
Molecular Weight	194.14 g/mol	
Appearance	White to off-white solid	

Table 2: Properties of the Monomer, L-Guluronic Acid

Experimental Protocols

Determination of pKa by ¹³C-Nuclear Magnetic Resonance (NMR) Spectroscopy

This method allows for the determination of the pKa of the carboxyl groups in uronic acids and their oligomers. The chemical shift of the carbon atom in the carboxyl group is pH-dependent, and by monitoring this shift across a range of pH values, a titration curve can be generated to determine the pKa.[9][10][11]

Materials:

- **L-diguluronic acid** sample
- D₂O (99.9%)
- 0.1 M DCl in D₂O
- 0.1 M NaOD in D₂O
- NMR tubes
- NMR spectrometer with a carbon probe

Procedure:

- **Sample Preparation:** Dissolve a known concentration of **L-diguluronic acid** in D₂O in an NMR tube.
- **Initial pH Adjustment:** Adjust the initial pD (the pH in D₂O) of the sample to the acidic range (e.g., pD 1-2) using 0.1 M DCl.
- **NMR Data Acquisition:** Acquire a ¹³C-NMR spectrum. The chemical shift of the carboxyl carbon (C6) should be recorded.
- **Titration:** Incrementally add small aliquots of 0.1 M NaOD to the NMR tube to increase the pD.
- **Data Collection at Each pH Point:** After each addition of NaOD and thorough mixing, measure the pD of the solution and acquire a new ¹³C-NMR spectrum, recording the chemical shift of the C6 carbon.
- **Repeat:** Continue this process until the basic range (e.g., pD 10-11) is reached.
- **Data Analysis:** Plot the chemical shift (δ) of the C6 carbon as a function of the measured pD.
- **pKa Determination:** Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pD at the inflection point of the curve corresponds to the pKa of the carboxyl group.

Measurement of Optical Rotation

Optical rotation is a key characteristic of chiral molecules like **L-diguluronic acid** and is measured using a polarimeter.^{[13][14][15]}

Materials:

- **L-diguluronic acid** sample
- High-purity solvent (e.g., water)
- Polarimeter
- Volumetric flask
- Analytical balance

Procedure:

- **Solution Preparation:** Accurately weigh a known mass of **L-diguluronic acid** and dissolve it in a precise volume of the chosen solvent in a volumetric flask to obtain a known concentration (c, in g/mL).
- **Polarimeter Calibration:** Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent).
- **Sample Measurement:** Fill the polarimeter sample tube with the prepared **L-diguluronic acid** solution, ensuring there are no air bubbles. Place the tube in the polarimeter.
- **Record Observed Rotation:** Measure the observed rotation (α) in degrees. The measurement is typically performed at a standard wavelength (e.g., the sodium D-line, 589.3 nm) and a controlled temperature (e.g., 20°C or 25°C).
- **Calculate Specific Rotation:** Calculate the specific rotation $[\alpha]$ using the following formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the sample tube in decimeters (dm).

- c is the concentration of the solution in g/mL.

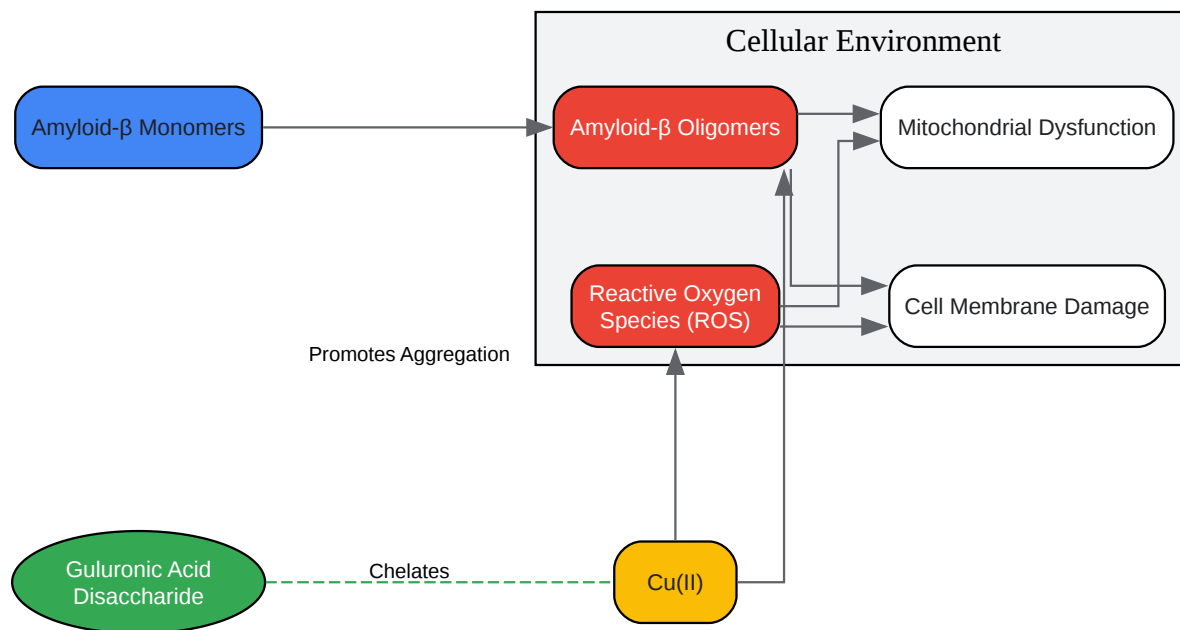
Biological Activity and Signaling Pathways

Recent studies have highlighted the potential biological activities of guluronic acid oligosaccharides. Notably, a guluronic acid disaccharide has been shown to inhibit the production of reactive oxygen species (ROS) and the formation of amyloid- β oligomers, which are implicated in Alzheimer's disease.^[16] This activity is attributed to the disaccharide's ability to chelate copper ions (Cu(II)), which are known to catalyze ROS production and promote amyloid- β aggregation.^[16]

Proposed Mechanism of Action

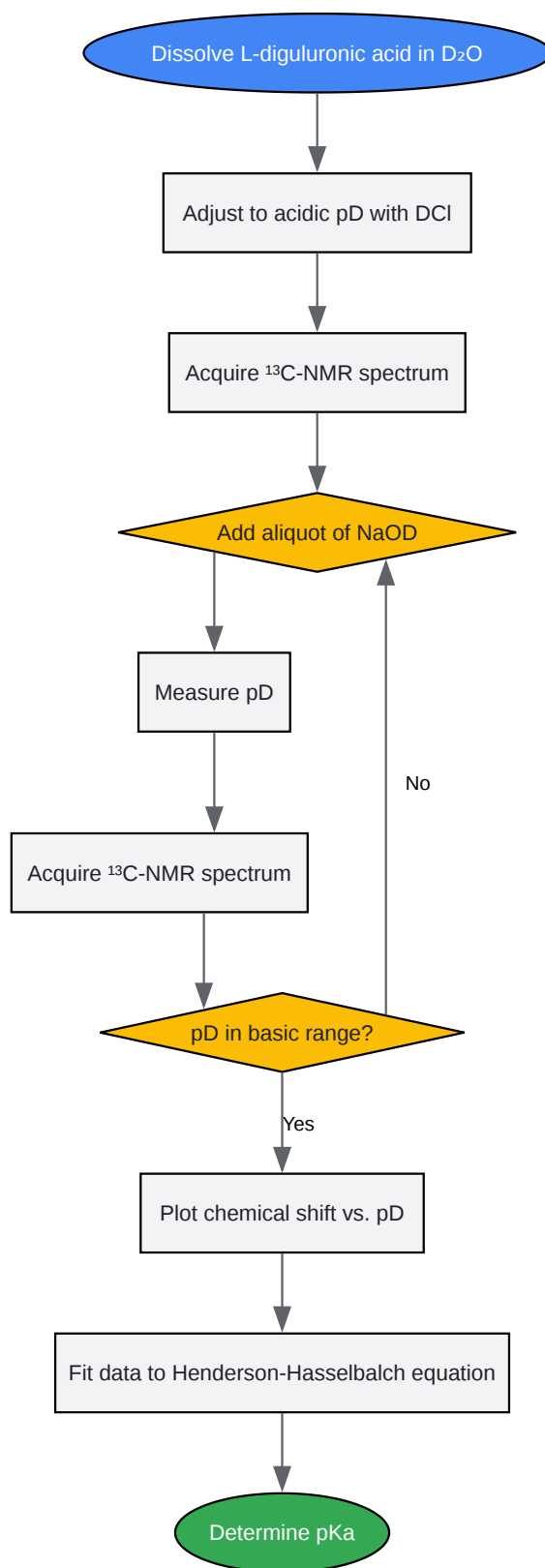
The proposed mechanism involves the guluronic acid disaccharide acting as a chelating agent for Cu(II). By sequestering these ions, it prevents their participation in Fenton-like reactions that generate harmful ROS. This reduction in oxidative stress protects cellular components, such as the cell membrane and mitochondria, from damage. Furthermore, by binding to copper, the disaccharide can prevent the metal-ion-induced aggregation of amyloid- β peptides into toxic oligomers.^[16]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Proposed mechanism of guluronic acid disaccharide in inhibiting ROS production and amyloid- β aggregation.



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Caption: Experimental workflow for pKa determination of **L-diguluronic acid** by ^{13}C -NMR spectroscopy.

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